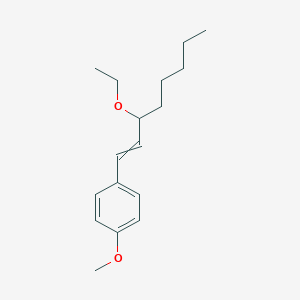
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with an appropriate octenyl halide under basic conditions. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and selectivity. The use of high-throughput screening methods allows for the rapid identification of optimal reaction parameters, ensuring efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the octenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-ethoxy-3-oxooctyl)-4-methoxybenzene.
Reduction: Formation of 1-(3-ethoxyoctyl)-4-methoxybenzene.
Substitution: Formation of 1-(3-ethoxyoct-1-EN-1-YL)-4-bromobenzene or 1-(3-ethoxyoct-1-EN-1-YL)-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The octenyl chain provides a hydrophobic moiety that can interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyoct-1-EN-1-YL)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyoct-1-EN-1-YL)-4-ethoxybenzene: Similar structure but with an additional ethoxy group on the benzene ring.
1-(3-Ethoxyoct-1-EN-1-YL)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
918540-70-2 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(3-ethoxyoct-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-17(19-5-2)14-11-15-9-12-16(18-3)13-10-15/h9-14,17H,4-8H2,1-3H3 |
Clave InChI |
LOBMQDIPWODYLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1=CC=C(C=C1)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


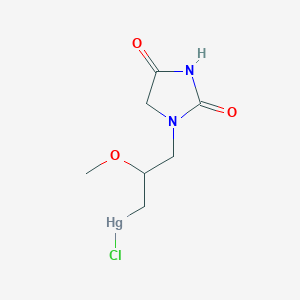
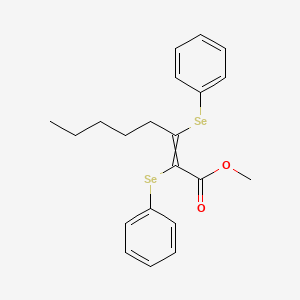
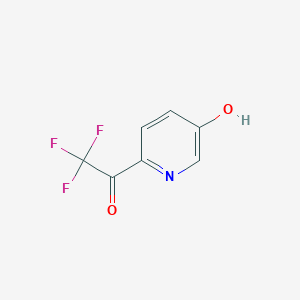
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

amino}benzonitrile](/img/structure/B14181021.png)
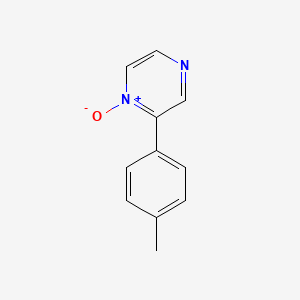
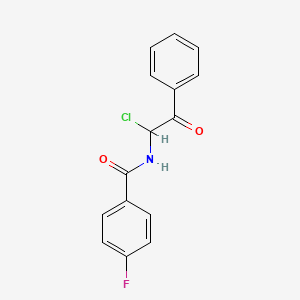
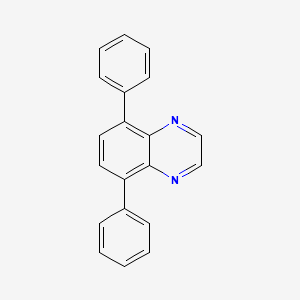
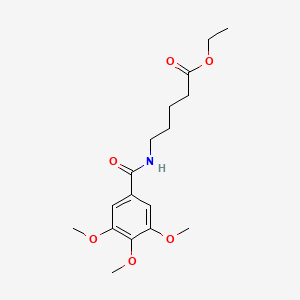
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)

